2-Azaspiro[3.3]heptan-5-ol
Overview
Description
2-Azaspiro[3.3]heptan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Mechanism of Action
Target of Action
The primary targets of 2-Azaspiro[3It’s worth noting that this compound is a part of a family of sterically constrained amino acids . These compounds are known to be efficient and selective ligands for various biological targets , suggesting that 2-Azaspiro[3.3]heptan-5-ol may interact with a range of biological targets.
Mode of Action
The exact mode of action of 2-Azaspiro[3Sterically constrained compounds like 2-azaspiro[33]heptan-5-ol are known to interact with their targets through pre-organization of functional groups . This allows them to bind to their targets with high efficiency and selectivity .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3Given its structural similarity to certain amino acids , it may influence pathways involving these molecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azaspiro[3Its hydrochloride form is known to be a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
The molecular and cellular effects of 2-Azaspiro[3As a member of the sterically constrained amino acids family , it may have pronounced biological activity .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Azaspiro[3It’s worth noting that the compound’s hydrochloride form is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that sterically constrained compounds like 2-Azaspiro[3.3]heptan-5-ol can be efficient and selective ligands for various biological targets
Cellular Effects
Given its potential as a ligand for various biological targets, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptan-5-ol typically involves cyclization reactions. One common method includes the cyclization of 3,3-bis(halomethyl)oxetane with amines in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (Dimethylformamide) at elevated temperatures (around 80°C) . Another approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but scalable routes typically focus on optimizing yield and purity while minimizing costs and safety risks. Protecting group-free routes and the use of cost-effective reagents are often prioritized .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-Azaspiro[3.3]heptan-5-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Similar in structure but lacks the hydroxyl group, making it less versatile in chemical reactions.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the ring, which alters its chemical properties and reactivity.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of natural amino acids, used in the study of enzyme interactions.
Uniqueness
2-Azaspiro[3.3]heptan-5-ol is unique due to its hydroxyl group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIMZFFLZQKIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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